Methyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzofuran and benzothiophene rings. Common synthetic routes include:
One-pot etherification and dehydrative cyclization: of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization: of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Cyclization of aryl acetylenes: using transition-metal catalysis.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation by hydrogen peroxide can be used to synthesize enol derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran and benzothiophene rings.
Substitution: Halogenation and hydroxylation at specific positions on the benzofuran ring can enhance antimicrobial activity.
Common reagents and conditions used in these reactions include transition-metal catalysts, oxidizing agents like hydrogen peroxide, and basic or acidic conditions depending on the desired transformation.
Scientific Research Applications
METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer activity due to its ability to inhibit cell growth in various cancer cell lines.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is likely due to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzofuran and benzothiophene derivatives:
2-Methylbenzofuran: Used as a reactant to synthesize enol derivatives via catalytic oxidation.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Exhibits anticancer activity against human ovarian cancer cell lines.
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-12-7-8-16-15(9-12)13(11-26-16)10-18(23)22-20-19(21(24)25-2)14-5-3-4-6-17(14)27-20/h7-9,11H,3-6,10H2,1-2H3,(H,22,23) |
InChI Key |
UTSQMLLECNELNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
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